Molecular Weight and Physicochemical Definition of Piperazine-acetyl-PIP-AcOH vs. Common PROTAC Linker Classes
Piperazine-acetyl-PIP-AcOH possesses a molecular weight of 270.33 g/mol and formula C12H22N4O3 . In comparison, a widely used PEG-based PROTAC linker of similar atom count, PEG2, has a molecular weight of 150.17 g/mol (C6H14O4) [1], while a simple C12 alkyl linker (1,12-diaminododecane) has a molecular weight of 200.36 g/mol (C12H28N2) [2]. This 80–120 g/mol difference in linker mass directly influences overall PROTAC molecular weight, which is a critical determinant of cell permeability and oral bioavailability according to Lipinski's Rule of Five.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 270.33 g/mol |
| Comparator Or Baseline | PEG2 Linker: 150.17 g/mol; C12 Alkyl Linker: 200.36 g/mol |
| Quantified Difference | +120.16 g/mol vs PEG2; +69.97 g/mol vs C12 alkyl |
| Conditions | Calculated from molecular formula |
Why This Matters
The higher molecular weight of Piperazine-acetyl-PIP-AcOH may reduce passive permeability but offers additional hydrogen bond donors/acceptors for optimizing ternary complex stabilization.
- [1] PubChem. PEG2 (CID 174). View Source
- [2] PubChem. 1,12-Diaminododecane (CID 12711). View Source
